molecular formula C21H26FN3O2 B5060669 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea

Cat. No. B5060669
M. Wt: 371.4 g/mol
InChI Key: IJDYCFNUYPIQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, commonly known as Compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of obesity and type 2 diabetes. Compound 1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

Compound 1 selectively inhibits N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which is a negative regulator of insulin signaling. N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea dephosphorylates insulin receptor substrate 1 (IRS-1), which leads to decreased insulin signaling and glucose uptake in peripheral tissues. By inhibiting N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, Compound 1 increases insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased insulin signaling and glucose uptake in peripheral tissues, reduced hepatic glucose production, and increased energy expenditure. In addition, Compound 1 has been shown to reduce inflammation and improve lipid metabolism in these models.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which makes it a useful tool for studying the role of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea in insulin signaling and glucose metabolism. In addition, Compound 1 has shown promising results in preclinical models of obesity and type 2 diabetes, which makes it a potential therapeutic agent for these diseases.
One limitation of Compound 1 is that it has not yet been tested in humans. Therefore, its safety and efficacy in humans are not yet known. In addition, the synthesis of Compound 1 is relatively complex and may not be suitable for large-scale production.

Future Directions

There are several future directions for research on Compound 1. One area of interest is the development of more potent and selective N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea inhibitors. Another area of interest is the investigation of the long-term effects of Compound 1 on glucose metabolism and insulin sensitivity. In addition, the safety and efficacy of Compound 1 in humans need to be evaluated in clinical trials. Finally, the potential use of Compound 1 as a therapeutic agent for other metabolic diseases, such as non-alcoholic fatty liver disease, should be explored.

Synthesis Methods

Compound 1 can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate to form the intermediate urea. The urea is then reacted with piperidine and formaldehyde to form Compound 1. The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.

Scientific Research Applications

Compound 1 has been extensively studied in preclinical models of obesity and type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice and rats. In addition, Compound 1 has been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated through the inhibition of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which leads to increased insulin signaling and glucose uptake in peripheral tissues.

properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-20-4-2-3-19(13-20)24-21(26)23-14-16-9-11-25(12-10-16)15-17-5-7-18(22)8-6-17/h2-8,13,16H,9-12,14-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYCFNUYPIQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.